molecular formula C18H21NO3S B5665725 1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine

1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine

Cat. No.: B5665725
M. Wt: 331.4 g/mol
InChI Key: WGKJINMHPSNLSB-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylboronic acid through a Suzuki-Miyaura coupling reaction.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonyl and methoxyphenyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-22-17-9-5-15(6-10-17)16-7-11-18(12-8-16)23(20,21)19-13-3-2-4-14-19/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKJINMHPSNLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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